molecular formula C23H34N2O3 B13406257 3b-Acetoxyandrost-5-en-17-one Acetylhydrazone

3b-Acetoxyandrost-5-en-17-one Acetylhydrazone

Cat. No.: B13406257
M. Wt: 386.5 g/mol
InChI Key: HOUBKUBIMXTSHD-BZTILLFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3b-Acetoxyandrost-5-en-17-one Acetylhydrazone is a synthetic steroidal compound. It is derived from androstane, a steroid nucleus, and is characterized by the presence of an acetoxy group at the 3-beta position and an acetylhydrazone group at the 17-one position. This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3b-Acetoxyandrost-5-en-17-one Acetylhydrazone typically involves multiple steps. One common synthetic route starts with 3b-Acetoxyandrost-5-en-17-one. This compound is then reacted with hydrazine hydrate under controlled conditions to form the acetylhydrazone derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3b-Acetoxyandrost-5-en-17-one Acetylhydrazone undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3b-Acetoxyandrost-5-en-17-one Acetylhydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3b-Acetoxyandrost-5-en-17-one Acetylhydrazone involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to steroid receptors, thereby modulating gene expression and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is known to affect androgenic and anti-inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3b-Acetoxyandrost-5-en-17-one Acetylhydrazone is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike its similar compounds, it has an acetylhydrazone group that allows for unique interactions and reactions, making it valuable for specific research applications .

Properties

Molecular Formula

C23H34N2O3

Molecular Weight

386.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17Z)-17-(acetylhydrazinylidene)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H34N2O3/c1-14(26)24-25-21-8-7-19-18-6-5-16-13-17(28-15(2)27)9-11-22(16,3)20(18)10-12-23(19,21)4/h5,17-20H,6-13H2,1-4H3,(H,24,26)/b25-21-/t17-,18-,19-,20-,22-,23-/m0/s1

InChI Key

HOUBKUBIMXTSHD-BZTILLFXSA-N

Isomeric SMILES

CC(=O)N/N=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C

Canonical SMILES

CC(=O)NN=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

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